

# PF-04880594 therapeutic index improvement

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**Compound Focus:** PF-04880594

Cat. No.: S548765

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## PF-04880594: Core Data for Researchers

The following table summarizes the fundamental chemical, biological, and application data for **PF-04880594** from the literature.

Property	Description
Drug Type	Small molecule drug [1]
Primary Target & Role	RAF kinase inhibitor (BRAF/BRAFV599E/c-RAF) [1] [2]
Mechanism of Action	Inhibits RAF serine/threonine protein kinases, key components of the MAPK/ERK signaling pathway [1] [2]
Molecular Formula	C <sub>19</sub> H <sub>16</sub> F <sub>2</sub> N <sub>8</sub> [1] [2]
CAS Registry Number	1111636-35-1 [1] [2]
Biological Activity (IC <sub>50</sub> )	BRAF: <b>0.19 nM</b> ; BRAF V600E: <b>0.13 nM</b> ; c-RAF: <b>0.39 nM</b> [2]
Key Experimental Context	Used to overcome resistance to c-Met inhibitor PF-04217903 in a gastric cancer cell line (GTL16) [3] [4]
Suggested Combination Agent	c-Met inhibitors (e.g., PF-04217903) [3] [4]

Property	Description
Alternative Targeting Strategy	MEK inhibitors (e.g., PD-0325901) alone can also block downstream ERK activation [3] [4]

## Key Experimental Models & Protocols

Here are the methodologies for core experiments cited in the literature, which you can adapt for your research on **PF-04880594**.

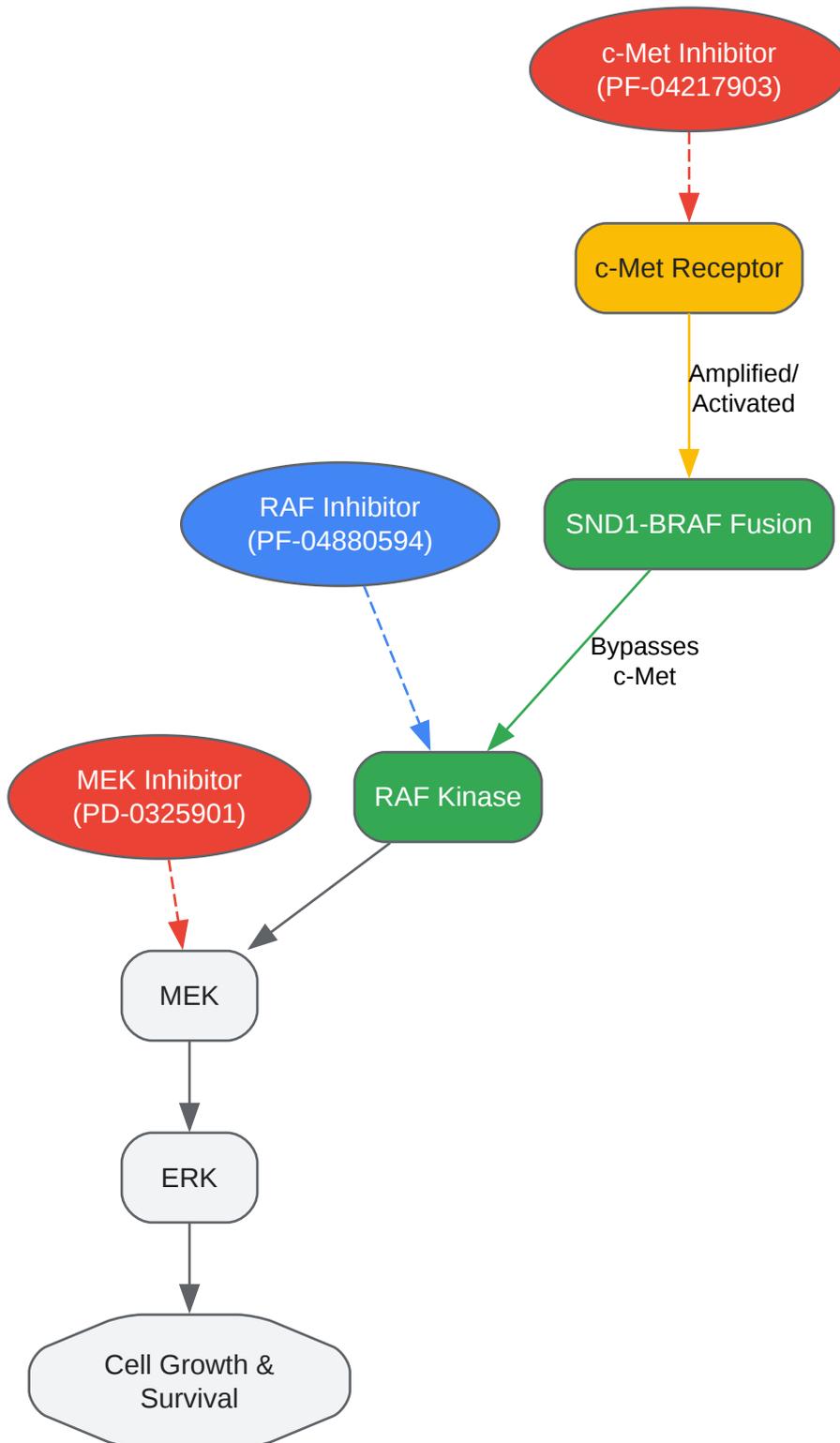
### In Vitro Cell Viability Assay with Combination Treatment

This protocol is used to assess the efficacy of **PF-04880594** alone and in combination with other agents to overcome drug resistance [3].

- **Cell Seeding:** Plate cells (e.g., the c-Met inhibitor-resistant GTL16 gastric cancer cell line clones) at a density of 4,000 cells per well in a 96-well plate and allow them to adhere overnight [3].
- **Compound Treatment:** The next day, treat the cells with the compounds. Two common approaches are used:
  - **Single Agent:** Treat with **PF-04880594** in a series of nine 4-fold serial dilutions, typically ranging from 10  $\mu$ M down to 153 pM [3].
  - **Combination Treatment:** Treat with a fixed concentration of a c-Met inhibitor (e.g., PF-04217903) while adding **PF-04880594** in five 4-fold serial concentrations (e.g., from 10  $\mu$ M to 39 nM) [3].
- **Incubation:** Incubate the treated plates for 3 days at 37°C [3].
- **Viability Measurement:** Add a cell viability indicator like Cell Titer-Glo Reagent (30  $\mu$ L/well) to measure ATP content as a proxy for viable cells. Quantify the luminescence signal using a plate reader [3].
- **Data Analysis:** Calculate the percentage of Tumor Cell Growth Inhibition (TGI). Fit the dose-response data using appropriate software (e.g., the R package 'drc') to determine IC<sub>50</sub> values. For combination studies, the BLISS independence algorithm can be used to evaluate synergism [3].

### MAPK Pathway Signaling and Inhibitor Action

The following diagram illustrates the signaling pathway involved in the studied resistance mechanism and where **PF-04880594** acts.



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Diagram 1: MAPK pathway and inhibitor mechanism in *SND1-BRAF* fusion-driven resistance.

## Frequently Asked Questions for Troubleshooting

**Q1: PF-04880594 shows efficacy in vitro, but how does it perform in vivo?** Available preclinical data indicates that in nude mouse models, treatment with **PF-04880594** (at doses of 10-40 mg/kg, administered twice daily for 3 weeks) induced expected on-target effects, including ERK phosphorylation and B-Raf-c-Raf dimerization in multiple epithelial tissues. This hyperplasia induced by RAF inhibition was shown to be attenuated by co-administration of the MEK inhibitor PD-0325901 [2].

**Q2: My cancer cell model is resistant to a targeted therapy (e.g., a c-Met inhibitor). Could PF-04880594 be a potential solution?** Yes, research suggests this is a viable strategy. One documented mechanism of resistance to c-Met inhibition involves the emergence of a novel **SND1-BRAF gene fusion**, which constitutively activates the MAPK pathway downstream of c-Met. In this context, combination treatment with the c-Met inhibitor and **PF-04880594** successfully inhibited ERK activation and overcame resistance in the tested models [3] [4]. Investigating MAPK pathway reactivation is a logical step for models resistant to upstream targeted therapies.

**Q3: Are there alternative strategies if my model is sensitive to RAF inhibition but the therapeutic index is narrow?** The literature suggests that targeting the pathway downstream of RAF can be an effective alternative. In the same study that featured **PF-04880594**, treatment with the MEK inhibitor PD-0325901 (MEKi) alone effectively blocked ERK phosphorylation and inhibited the growth of resistant cells [3] [4]. This indicates that direct MEK inhibition could circumvent the need for RAF inhibition in some scenarios, potentially improving the therapeutic window.

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## References

1. - PF - Drug Targets, Indications, Patents - Synapse 04880594 [synapse.patsnap.com]

2. - PF | CAS:1111636-35-1 | RAF... | Manufacturer BioCrick 04880594 [biocrick.com]

3. A Novel SND1-BRAF Fusion Confers Resistance to c-Met ... [journals.plos.org]

4. A novel SND1-BRAF fusion confers resistance to c-Met ... [pubmed.ncbi.nlm.nih.gov]

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